![molecular formula C5H10Cl2N2 B11730581 (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride](/img/structure/B11730581.png)
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride is a chemical compound with a unique structure that includes a chloro group, an imino group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial methods often include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or imino derivatives, while reduction typically results in the formation of amine derivatives.
Scientific Research Applications
Impurity in Drug Synthesis
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride is primarily recognized as an impurity associated with the synthesis of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID). Understanding the formation and presence of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Analytical Chemistry
The characterization and quantification of this compound are essential in quality control processes during drug development. High-performance liquid chromatography (HPLC) is commonly used to detect and measure impurities like this compound in pharmaceutical formulations.
Toxicological Studies
Research into the toxicological profiles of impurities, including this compound, helps assess potential health risks associated with drug consumption. Studies often focus on the compound's metabolic pathways and its effects on human health.
Case Study 1: Impurity Profile of Etoricoxib
In a study examining the impurity profile of Etoricoxib, researchers identified this compound as a significant impurity formed during synthesis. The study utilized HPLC to quantify this impurity, emphasizing the necessity for stringent quality control measures in pharmaceutical manufacturing.
Case Study 2: Safety Assessment
A safety assessment conducted on various Etoricoxib formulations included evaluations of impurities like this compound. The findings indicated that while the impurity was present, its concentration was within acceptable limits as defined by regulatory authorities, thus not posing significant health risks to consumers.
Mechanism of Action
The mechanism of action of (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is similar in structure and is used as a crosslinking agent in various applications.
N,N-Dimethylformamide: Another compound with a dimethylamino group, used as a solvent in organic synthesis.
Uniqueness
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride, with the CAS number 1352804-27-3, is a compound that has garnered interest in various biological research fields due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.
The compound exhibits the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C5H10Cl2N2 |
Molecular Weight | 169.0523 g/mol |
Melting Point | >115°C (dec.) |
Solubility | Slightly soluble in DMSO and water |
Appearance | Pale yellow to light yellow solid |
Storage Conditions | Hygroscopic; store at -20°C under inert atmosphere |
Antimicrobial Properties
Research has indicated that Mannich bases, a class of compounds that includes this compound, exhibit significant antimicrobial activity. A study focused on various Mannich bases demonstrated their efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had improved antibacterial properties compared to traditional antibiotics, suggesting their potential as alternatives in treating bacterial infections .
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of Mannich bases have been documented extensively. In particular, studies have highlighted the ability of these compounds to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This suggests that this compound could be explored further for its potential use in pain management therapies .
Cholinesterase Inhibition
Another notable biological activity of this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are vital in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that certain Mannich bases exhibit strong inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for further development in this area .
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various Mannich bases incorporating this compound and evaluated their antimicrobial properties. The results indicated that some derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance biological efficacy .
- Analgesic Activity Assessment : Another investigation focused on the analgesic effects of Mannich bases derived from this compound. The study employed animal models to assess pain response before and after administration of the compounds. The findings suggested a marked reduction in pain levels, indicating potential therapeutic applications for chronic pain management .
Properties
Molecular Formula |
C5H10Cl2N2 |
---|---|
Molecular Weight |
169.05 g/mol |
IUPAC Name |
(E)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H/b5-4+,7-3?; |
InChI Key |
YPJOEDBLDBQMHO-PXJNDEBCSA-N |
Isomeric SMILES |
CN(C)/C=C(\C=N)/Cl.Cl |
Canonical SMILES |
CN(C)C=C(C=N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.